3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a molecular formula of C28H37NO7. This compound is part of the quinoline family and is characterized by its unique structure, which includes multiple functional groups such as ethoxyethyl, butoxyphenyl, and dimethyl groups. It has a significant molecular weight of 499.596 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects .
Comparison with Similar Compounds
Similar Compounds
2-ethoxyethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares similar functional groups but differs in the core structure.
Other quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate stands out due to its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C28H37NO7 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-O-(2-ethoxyethyl) 6-O-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C28H37NO7/c1-6-8-13-35-21-12-10-9-11-19(21)24-23(28(32)36-15-14-34-7-2)18(4)29-20-16-17(3)22(27(31)33-5)26(30)25(20)24/h9-12,17,22,24,29H,6-8,13-16H2,1-5H3 |
InChI Key |
PXZHVBDNQFBZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OCCOCC)C |
Origin of Product |
United States |
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